molecular formula C19H18F3NO B13426128 N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide CAS No. 21015-15-6

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide

Cat. No.: B13426128
CAS No.: 21015-15-6
M. Wt: 333.3 g/mol
InChI Key: SKFQMWUWNHXNQN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylphenethylamine and cinnamoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide: shares structural similarities with other amides and trifluoromethyl-substituted compounds.

    This compound: can be compared to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

21015-15-6

Molecular Formula

C19H18F3NO

Molecular Weight

333.3 g/mol

IUPAC Name

(E)-3-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide

InChI

InChI=1S/C19H18F3NO/c1-14(12-16-8-5-9-17(13-16)19(20,21)22)23-18(24)11-10-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,24)/b11-10+

InChI Key

SKFQMWUWNHXNQN-ZHACJKMWSA-N

Isomeric SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.